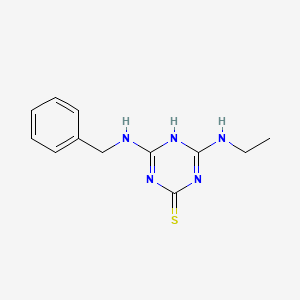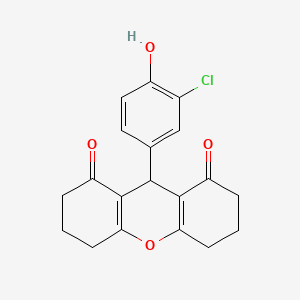
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Clitorin, is a natural compound that has been found in various plant species. Clitorin has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer.
作用機序
The mechanism of action of Clitorin is not yet fully understood. However, studies have shown that Clitorin can induce apoptosis, or programmed cell death, in cancer cells. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Clitorin has been found to have several biochemical and physiological effects. Studies have shown that Clitorin can reduce the expression of certain genes that are involved in cancer cell proliferation. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, Clitorin has been found to have antioxidant properties, which can help to prevent oxidative damage to cells.
実験室実験の利点と制限
One advantage of using Clitorin in lab experiments is that it is a natural compound, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, Clitorin has been found to be effective against various types of cancer, which makes it a promising candidate for further research.
One limitation of using Clitorin in lab experiments is that it is not yet fully understood how it works. Further research is needed to fully understand the mechanism of action of Clitorin. Additionally, the synthesis of Clitorin can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on Clitorin. One area of research is to further understand the mechanism of action of Clitorin. This could involve studying the effects of Clitorin on different types of cancer cells and identifying the specific enzymes and genes that are affected by Clitorin.
Another area of research is to investigate the potential therapeutic applications of Clitorin in combination with other anti-cancer drugs. This could involve studying the effects of Clitorin in combination with chemotherapy or radiation therapy.
Finally, research could focus on the development of new synthesis methods for Clitorin that are more efficient and cost-effective. This could help to make Clitorin more widely available for research purposes and could also make it more accessible for potential therapeutic applications.
Conclusion:
Clitorin is a natural compound that has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer. While the mechanism of action of Clitorin is not yet fully understood, research has shown that it has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to fully understand the potential of Clitorin as a therapeutic agent and to develop more efficient synthesis methods.
合成法
Clitorin can be synthesized from 3-chloro-4-hydroxybenzaldehyde and dimedone using a one-pot reaction. The reaction involves the condensation of the two compounds in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure Clitorin.
科学的研究の応用
Clitorin has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that Clitorin has anti-tumor properties and can inhibit the growth of cancer cells. Clitorin has been found to be effective against various types of cancer, including breast, lung, and liver cancer.
特性
IUPAC Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c20-11-9-10(7-8-12(11)21)17-18-13(22)3-1-5-15(18)24-16-6-2-4-14(23)19(16)17/h7-9,17,21H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIDOPRASAVXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)O)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)
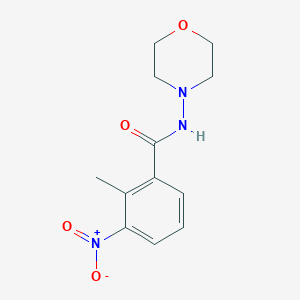
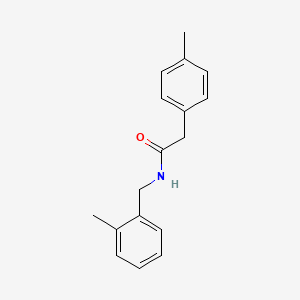

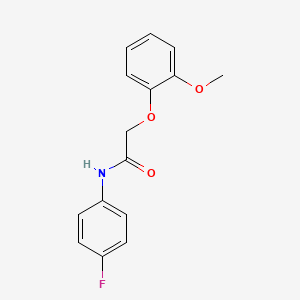
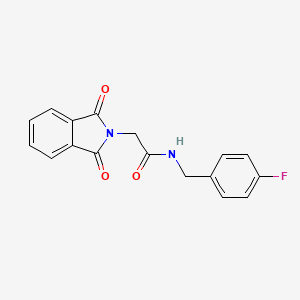
![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

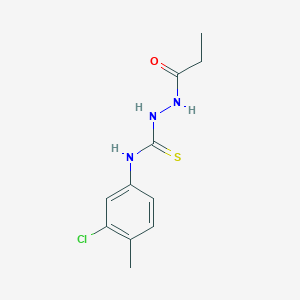
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
